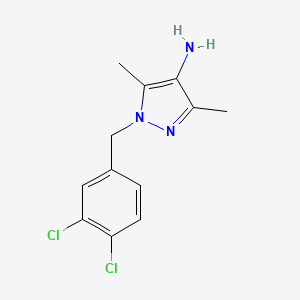

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)11(14)5-9/h3-5H,6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOVJCULYZBBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336742 | |

| Record name | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514800-76-1 | |

| Record name | 1H-Pyrazol-4-amine, 1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for obtaining 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development. It details the strategic rationale, reaction mechanisms, step-by-step experimental protocols, and necessary safety considerations for the successful synthesis of this target compound. The narrative emphasizes the causality behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction and Strategic Overview

The target molecule, this compound, incorporates several key structural motifs: a dichlorinated benzyl group, a 3,5-dimethyl-substituted pyrazole core, and a primary amine at the 4-position of the pyrazole ring. This combination makes it a valuable scaffold for library synthesis in drug discovery programs.

The synthesis is designed as a three-step linear sequence, beginning with commercially available starting materials. The core strategy is as follows:

-

Pyrazole Ring Formation: Construction of the 1-substituted-3,5-dimethylpyrazole core via the Knorr pyrazole synthesis. This classic and reliable cyclocondensation reaction involves reacting a substituted hydrazine with a β-diketone.[3][4][5][6]

-

Regioselective Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring through electrophilic aromatic substitution. The electron-donating nature of the pyrazole ring directs the nitration specifically to the 4-position.[7]

-

Nitro Group Reduction: Conversion of the 4-nitro group to the target 4-amino group using a standard reduction method, yielding the final product.

This approach is logical and efficient, as it builds the core scaffold first and then installs the required functional group in a high-yielding manner.

Overall Synthetic Workflow

Caption: High-level overview of the three-step synthesis.

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Step 1: Knorr Pyrazole Synthesis

The formation of the pyrazole ring is achieved by the condensation of (3,4-Dichlorobenzyl)hydrazine with acetylacetone (2,4-pentanedione). This reaction proceeds via initial nucleophilic attack of the more nucleophilic terminal nitrogen of the hydrazine onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[5][6] The use of a symmetric diketone like acetylacetone prevents the formation of regioisomers, simplifying the purification process.[3]

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Step 2: Electrophilic Nitration

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The substitution occurs regioselectively at the C4 position, which is the most electron-rich and sterically accessible position on the 1,3,5-substituted pyrazole ring.[7]

Step 3: Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are effective, but reduction with tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a reliable and high-yielding choice for this substrate. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium, ultimately leading to the formation of the amine. Alternative methods include catalytic hydrogenation (e.g., H₂/Pd-C) or using hydrazine hydrate with a catalyst, though metal/acid reductions are often preferred for their functional group tolerance and scalability.[8]

Detailed Experimental Protocols

Safety Precaution: All procedures must be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Hydrazine derivatives and concentrated acids are highly corrosive and toxic.

Protocol 1: Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3,4-Dichlorobenzyl)hydrazine hydrochloride (10.0 g, 1.0 eq) and ethanol (100 mL).

-

Base Addition: Slowly add triethylamine (1.1 eq) to the suspension to liberate the free hydrazine base. Stir for 15 minutes at room temperature.

-

Diketone Addition: Add acetylacetone (1.05 eq) to the mixture dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a pale yellow oil or low-melting solid.

Protocol 2: Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

-

Acid Mixture Preparation: In a 100 mL flask cooled in an ice-water bath (0-5°C), slowly add concentrated sulfuric acid (98%, 30 mL).

-

Substrate Addition: To the cold sulfuric acid, add 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole (from the previous step, 5.0 g, 1.0 eq) portion-wise, ensuring the temperature does not exceed 10°C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 1.2 eq) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0°C. Add this nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A solid precipitate should form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. Recrystallization from ethanol or isopropanol can be performed if further purification is needed.[9]

Protocol 3:

-

Reagent Setup: To a 250 mL round-bottom flask, add 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (from the previous step, 4.0 g, 1.0 eq) and ethanol (80 mL).

-

Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.

-

Reaction: Slowly add concentrated hydrochloric acid (37%, 20 mL) dropwise. The reaction is exothermic. After the addition is complete, heat the mixture to reflux (approx. 80-85°C) for 3-5 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate or a 10 M NaOH solution until the pH is basic (~9-10). Be cautious as this will generate gas and heat. A precipitate of tin salts will form.

-

Extraction: Add ethyl acetate (150 mL) and stir vigorously for 30 minutes. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with additional ethyl acetate.

-

Purification: Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine (2 x 40 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, which can be further purified by recrystallization if necessary.

Data Summary and Characterization

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | (3,4-Dichlorobenzyl)hydrazine | Acetylacetone, Triethylamine | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole | 80-90% |

| 2 | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole | HNO₃, H₂SO₄ | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole | 75-85% |

| 3 | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole | SnCl₂·2H₂O, HCl | This compound | 85-95% |

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of -NO₂ stretch, appearance of -NH₂ stretch).

Conclusion

The synthesis of this compound has been presented through a reliable and well-established three-step sequence. This guide provides the necessary strategic rationale, mechanistic understanding, and detailed protocols to enable skilled researchers to successfully replicate this synthesis. The described pathway is scalable and utilizes common laboratory reagents, making it a practical approach for generating this valuable chemical scaffold for applications in pharmaceutical and materials science research.

References

Sources

- 1. societachimica.it [societachimica.it]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

Mechanism of action of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Authored by a Senior Application Scientist

Foreword: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This guide focuses on a specific, yet under-explored derivative, this compound. In the absence of extensive direct studies on this molecule, this document serves as a technical roadmap for researchers and drug development professionals. It outlines a hypothesized mechanism of action based on the well-established pharmacology of analogous structures and provides a comprehensive framework for its experimental validation. Our approach is grounded in the principle that the structural motifs of this compound—a 4-amino-1H-pyrazole core—strongly suggest its potential as a protein kinase inhibitor.[3][4]

Introduction and Compound Rationale

This compound is a heterocyclic compound featuring a central pyrazole ring, a privileged structure in drug discovery. The key structural features for mechanistic consideration are:

-

1H-Pyrazol-4-amine Core: The 4-amino-pyrazole moiety is a known pharmacophore in a variety of biologically active compounds, including potent inhibitors of protein kinases.[3]

-

3,5-Dimethyl Substitution: These methyl groups can influence the compound's solubility, metabolic stability, and steric interactions within a target's binding site.

-

1-(3,4-Dichlorobenzyl) Group: This hydrophobic group likely plays a crucial role in directing the molecule to a specific binding pocket, potentially a hydrophobic region adjacent to an ATP-binding site on a kinase.

Given the prevalence of pyrazole derivatives as kinase inhibitors, we hypothesize that this compound functions by targeting the ATP-binding site of one or more protein kinases, thereby disrupting downstream signaling pathways implicated in cell proliferation and survival.[4]

Proposed Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] We propose that this compound acts as a Type I kinase inhibitor, competing with endogenous ATP for binding to the kinase domain.

The Kinase Inhibition Hypothesis

The proposed inhibitory action is based on the following rationale:

-

Structural Analogy: Numerous 4-amino-pyrazole derivatives have been successfully developed as inhibitors of kinases such as Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Aurora kinases.[3][5][6]

-

Pharmacophore Elements: The pyrazole ring can act as a scaffold, while the 4-amino group can form crucial hydrogen bonds with the hinge region of the kinase domain, a common interaction for ATP-competitive inhibitors.[4]

The dichlorobenzyl group is predicted to occupy a hydrophobic pocket, contributing to the compound's affinity and selectivity for its target kinase(s).

Potential Kinase Targets

Based on the activities of structurally similar compounds, potential kinase targets for this molecule could include, but are not limited to:

-

Janus Kinases (JAKs): The JAK/STAT pathway is often dysregulated in cancers and inflammatory diseases.[3]

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a target for B-cell malignancies.[7]

-

Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to polyploidy and cell death in cancer cells.[6]

-

Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, their inhibition can induce cell cycle arrest and apoptosis.[5]

The following diagram illustrates the hypothesized mechanism of kinase inhibition.

Caption: Hypothesized competitive ATP-binding mechanism of the pyrazole inhibitor.

Experimental Validation Workflow

A multi-step experimental approach is necessary to rigorously test the kinase inhibition hypothesis. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

Synthesis of the Target Compound

The first step is the synthesis of this compound. A common route for synthesizing 4-aminopyrazoles involves the nitration of a pyrazole precursor, followed by reduction of the nitro group.[8]

Protocol 1: Synthesis of this compound

-

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole.

-

React pentane-2,4-dione with hydrazine hydrate in a suitable solvent like methanol. This is often an exothermic reaction that proceeds to completion.[9]

-

-

Step 2: N-Alkylation.

-

Alkylate the 3,5-dimethyl-1H-pyrazole with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).

-

-

Step 3: Nitration.

-

Nitrate the resulting 1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole at the 4-position using a nitrating agent such as nitric acid in sulfuric acid.

-

-

Step 4: Reduction.

-

Reduce the 4-nitro group to a 4-amino group using a reducing agent like tin(II) chloride or catalytic hydrogenation (e.g., H2 over Pd/C).

-

-

Purification and Characterization.

-

Purify the final product by column chromatography and characterize its structure using NMR, mass spectrometry, and IR spectroscopy.

-

The following diagram outlines the synthetic workflow.

Caption: Synthetic pathway for the target pyrazole amine.

In Vitro Kinase Profiling

Once synthesized, the compound should be screened against a broad panel of kinases to identify potential targets.

Protocol 2: Broad Kinase Panel Screening

-

Assay Principle: Utilize a fluorescence-based or radiometric assay that measures the phosphorylation of a substrate by a specific kinase.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

-

Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

-

Incubation: Allow the reaction to proceed for a specified time at the optimal temperature for the kinase.

-

Detection: Measure the amount of phosphorylated substrate or the amount of ATP consumed.

-

Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Table 1: Example Kinase Profiling Data (Hypothetical)

| Kinase Target | IC50 (nM) |

| JAK2 | 5.2 |

| JAK3 | 8.1 |

| BTK | 15.6 |

| Aurora A | 22.4 |

| CDK2 | 45.8 |

| VEGFR2 | >1000 |

| EGFR | >1000 |

This table presents hypothetical data for illustrative purposes, based on activities of similar pyrazole compounds.[3][7]

Cellular Activity Assessment

The next step is to determine if the compound's in vitro kinase inhibition translates to anti-proliferative activity in cancer cell lines.

Protocol 3: Cell Proliferation Assay

-

Cell Line Selection: Choose a panel of cancer cell lines with known dependencies on the kinases identified in the in vitro screen (e.g., HEL cells for JAK2, K562 for Abl).[3]

-

Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

-

Viability Measurement: Assess cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

-

Data Analysis: Plot cell viability against compound concentration and calculate the GI50 value (the concentration that causes 50% growth inhibition).

Table 2: Example Anti-proliferative Activity (Hypothetical)

| Cell Line | Primary Kinase Dependency | GI50 (µM) |

| HEL | JAK2 | 0.25 |

| K562 | Bcr-Abl | 0.51 |

| HCT116 | - | 1.2 |

| PC-3 | - | 2.5 |

This table presents hypothetical data for illustrative purposes.[3][10]

Target Engagement and Downstream Signaling Analysis

To confirm that the compound inhibits the intended kinase within the cell, it is essential to analyze the phosphorylation status of its downstream substrates.

Protocol 4: Western Blot Analysis of Downstream Signaling

-

Cell Treatment: Treat the selected cell lines with the compound at concentrations around its GI50 value for a short duration (e.g., 1-4 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the kinase's substrate (e.g., p-STAT3 for JAK2) and the total protein as a loading control.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation upon compound treatment.

The following diagram illustrates the workflow for validating the mechanism of action.

Caption: Experimental workflow for mechanism of action validation.

Conclusion and Future Directions

This guide provides a comprehensive framework for investigating the mechanism of action of this compound. Based on strong evidence from analogous structures, we hypothesize that this compound functions as a protein kinase inhibitor. The proposed experimental workflow, from synthesis to cellular target engagement, offers a robust and logical path to validate this hypothesis.

Successful execution of these studies will not only elucidate the mechanism of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of pyrazole-based kinase inhibitors. Future work could involve lead optimization to enhance potency and selectivity, as well as in vivo studies to assess the compound's therapeutic potential.

References

- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

- 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. BenchChem.

- Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate.

- Current status of pyrazole and its biological activities. PubMed Central.

- 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. PubChem.

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central.

- Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. ResearchGate.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate.

- Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central.

- 194 recent advances in the synthesis of new pyrazole derivatives.

- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.

- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. BenchChem.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 8. societachimica.it [societachimica.it]

- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Synthesis, Properties, and Potential Applications

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities which span oncology, infectious diseases, and inflammatory conditions.[1][2][3][4] Within this versatile class of heterocyclic compounds, 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine emerges as a molecule of significant interest. Its structure, which combines a decorated pyrazole core with a dichlorobenzyl moiety, suggests a potential for nuanced biological interactions. The 3,4-dichloro substitution pattern on the benzyl ring is a common feature in pharmacologically active compounds, often enhancing binding affinity and metabolic stability. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic route, and an exploration of the potential therapeutic applications of this promising compound, tailored for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₂H₁₃Cl₂N₃ | PubChem |

| Molecular Weight | 270.16 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | General property of similar small molecules. |

| Melting Point | Not available. | Requires experimental determination. |

| Boiling Point | Not available. | Requires experimental determination. |

| Solubility | Likely soluble in organic solvents such as ethanol, methanol, DMSO, and DMF; limited solubility in water.[5][6][7] | Based on the general solubility of pyrazole derivatives.[5][6][7] |

| pKa | The amine group is expected to be basic. | Presence of the primary aromatic amine. |

| LogP | Predicted to be moderately lipophilic. | Inferred from the hydrophobic dichlorobenzyl and dimethylpyrazole moieties. |

Synthetic Protocol: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step process, commencing with the nitration of 3,5-dimethylpyrazole, followed by N-alkylation, and concluding with the reduction of the nitro group. This synthetic strategy is logical as it builds the molecule in a stepwise fashion, with each step being a well-established chemical transformation.

Overall Synthetic Workflow

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

The initial step involves the nitration of commercially available 3,5-dimethylpyrazole. This electrophilic aromatic substitution introduces a nitro group at the 4-position of the pyrazole ring, a crucial handle for the subsequent introduction of the amine functionality.

-

Materials: 3,5-dimethylpyrazole, concentrated sulfuric acid (98%), concentrated nitric acid (70%).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add 3,5-dimethylpyrazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Once the pyrazole is completely dissolved, slowly add concentrated nitric acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a pH of approximately 7 is reached.

-

The precipitated product, 3,5-dimethyl-4-nitro-1H-pyrazole, is collected by vacuum filtration, washed with cold water, and dried.

-

Step 2: Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

This step involves the N-alkylation of the synthesized 3,5-dimethyl-4-nitro-1H-pyrazole with 3,4-dichlorobenzyl chloride. The choice of a suitable base and solvent is critical for achieving high regioselectivity and yield.

-

Materials: 3,5-dimethyl-4-nitro-1H-pyrazole, 3,4-dichlorobenzyl chloride, potassium carbonate (or a similar base), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 3,4-dichlorobenzyl chloride to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Materials: 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, Palladium on carbon (10% Pd/C), hydrogen gas, and a solvent such as ethanol or ethyl acetate.

-

Procedure:

-

Dissolve 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by column chromatography or recrystallization.

-

Spectroscopic Characterization

The structural confirmation of the final compound relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the primary amine group, including N-H stretching vibrations in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine) and an N-H bending vibration around 1600 cm⁻¹.[8] The presence of the aromatic C-H and C=C stretching bands from the dichlorobenzyl and pyrazole rings would also be evident.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display distinct signals for the aromatic protons of the 3,4-dichlorobenzyl group, a singlet for the benzylic CH₂ protons, two singlets for the two methyl groups on the pyrazole ring, and a broad singlet for the NH₂ protons of the amine group, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show the expected number of carbon signals corresponding to the dichlorobenzyl ring, the benzylic carbon, the pyrazole ring carbons, and the two methyl carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the benzyl group and fragmentation of the pyrazole ring, providing further structural confirmation.[9][10][11][12]

Potential Biological Activities and Applications

The structural motifs present in this compound suggest a high potential for biological activity. The pyrazole core is a well-established pharmacophore with a broad range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

Anticancer Potential

Numerous pyrazole derivatives have been investigated as anticancer agents.[2][4] Notably, research on N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has demonstrated their potential as antiproliferative agents against pancreatic cancer cells.[13] These compounds were found to modulate autophagy, a key cellular process often dysregulated in cancer.[13] The presence of the 3,4-dichlorobenzyl group in the title compound could enhance its interaction with specific biological targets, potentially leading to improved anticancer efficacy.

Antimicrobial and Other Activities

The pyrazole nucleus is also a common feature in compounds with antimicrobial, anti-inflammatory, and analgesic properties.[2][3][4] The dichlorophenyl group is known to contribute to the antimicrobial activity of various compounds. Therefore, it is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens. Further screening would be necessary to elucidate its full pharmacological profile.

Conclusion

This compound is a synthetically accessible compound with a chemical structure that holds significant promise for applications in drug discovery. The well-defined synthetic pathway, coupled with the known biological activities of related pyrazole derivatives, makes it an attractive candidate for further investigation. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule. Future studies should focus on the experimental validation of its physicochemical properties, a thorough evaluation of its biological activity profile, and the exploration of its structure-activity relationships to optimize its potential as a lead compound in drug development programs.

References

- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.

- Solubility of 1H-pyrazole (C3H4N2). (n.d.). Solubility of Things.

- Improving solubility of pyrazole derivatives for reaction. (2025, November). BenchChem.

- 1-Methyl-1H-pyrazol-3-amine Property. (n.d.). ChemicalBook.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Mass spectrometric study of some pyrazoline derivatives. (2025, August 7).

- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025, August 6).

- Pyrazole | 288-13-1. (n.d.). ChemicalBook.

- Mass spectral investigation of compounds 1 and 11-15. (n.d.).

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.

- 1,3,5-Trimethyl-1H-pyrazol-4-amine. (n.d.). NIST WebBook.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI.

- 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). Benchchem.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c

- Catalytic hydrogenation process for preparing pyrazoles. (n.d.).

- Structure and IR Spectra of 3(5)

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design. (n.d.).

- Catalytic hydrogenation of aromatic nitro compounds. (n.d.).

- An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. (2023, October 9). Preprints.org.

- IR: amines. (n.d.). University of Calgary.

- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous bioc

- 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine. (n.d.). Benchchem.

- 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol. (2024, April 15). Smolecule.

- Studies on Synthesis and Biological Activities of Di-heterocyclic Compounds Containing Pyrazole. (n.d.).

- Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid. (n.d.). Benchchem.

- 4-Benzyl-3,5-dimethyl-1H-pyrazole. (n.d.). PMC.

- 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.

- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

- The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024, July 19). Biointerface Research in Applied Chemistry.

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025, July 31).

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). PMC.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). (n.d.). Neuroquantology.

- 1-Benzyl-3-(3,5-dimethylphenyl)pyrazol-4-amine. (n.d.). PubChem - NIH.

- Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2. (n.d.).

- 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (n.d.). MDPI.

- NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... (n.d.).

Sources

- 1. Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1904-31-0 CAS MSDS (1-Methyl-1H-pyrazol-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. tandfonline.com [tandfonline.com]

- 10. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Biological Activity of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: A Preclinical Overview

Foreword for the Research Community

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space for drug discovery. This guide focuses on a specific derivative, 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine , providing a comprehensive technical overview for researchers, scientists, and drug development professionals. While direct, in-depth research on this particular molecule is not extensively published, this document synthesizes information on its known properties, the biological activities of structurally similar compounds, and general methodologies for the synthesis and evaluation of pyrazole derivatives. This approach aims to provide a foundational understanding and a strategic framework for future research into this promising compound.

Compound Profile: this compound

This molecule belongs to the substituted pyrazole class, characterized by a dichlorobenzyl group at the N1 position, two methyl groups at C3 and C5, and an amine group at the C4 position of the pyrazole ring.

Chemical Structure:

Molecular Formula: C₁₂H₁₃Cl₂N₃[2]

Key Structural Features and Potential Implications:

-

Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms is a versatile scaffold known to interact with various biological targets.

-

3,4-Dichlorobenzyl Group: The presence of chlorine atoms on the benzyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. Dichlorinated aromatic moieties are common in pharmacologically active compounds and can enhance binding affinity through hydrophobic and halogen-bonding interactions.

-

3,5-Dimethyl Substitution: These methyl groups can impact the compound's steric profile and electronic properties, potentially influencing its selectivity and potency for specific biological targets.

-

4-Amine Group: The primary amine at the C4 position is a critical functional group that can act as a hydrogen bond donor and a site for further chemical modification, potentially influencing the compound's solubility and biological activity.

Synthesis and Characterization

General Synthetic Approach

A common and effective method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3] The synthesis of the target compound would likely begin with its nitro precursor, 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.[4]

Experimental Workflow: Synthesis of this compound

Caption: A plausible multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole:

-

To a solution of 3,4-dichlorobenzylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of 3-nitro-2,4-pentanedione.

-

Add a catalytic amount of a protic acid (e.g., acetic acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Reduction to this compound:

-

Dissolve the synthesized nitro-pyrazole in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the final compound, for instance, through recrystallization or column chromatography.

-

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Postulated Biological Activities and Therapeutic Potential

While specific biological data for this compound is scarce, the broader class of pyrazole derivatives exhibits a wide range of pharmacological activities.[5] Based on the activities of structurally related compounds, we can postulate several potential areas of interest for this molecule.

A structurally analogous compound, 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, has been investigated for its potential as an enzyme inhibitor or receptor modulator, with possible therapeutic applications in cancer or inflammation.[6] This suggests that the 3,4-dichlorobenzyl moiety in conjunction with a pyrazole core may be a pharmacophore of interest for these indications.

Potential as an Anticancer Agent

Numerous pyrazole derivatives have been reported to possess anticancer properties.[7]

-

Mechanism of Action: These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[7]

-

Experimental Evaluation: The anticancer potential of this compound could be assessed using a panel of cancer cell lines.

Experimental Workflow: In Vitro Anticancer Activity Screening

Caption: A typical workflow for in vitro anticancer screening.

Potential as an Anti-inflammatory Agent

Anti-inflammatory activity is another well-documented property of pyrazole derivatives.[1]

-

Mechanism of Action: Many pyrazole-containing compounds act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation.

-

Experimental Evaluation: The anti-inflammatory effects can be evaluated in vitro and in vivo.

Quantitative Data from a Related Study: A study on a series of pyrazole derivatives showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds exhibiting over 70% inhibition of inflammation at 3 hours post-treatment.[1]

Table 1: Hypothetical Anti-inflammatory Activity Data

| Compound | Dose (mg/kg) | In Vitro COX-2 Inhibition (IC₅₀, µM) | In Vivo Edema Inhibition (%) |

| Test Compound | 10 | Data to be determined | Data to be determined |

| Celecoxib (Control) | 10 | 0.04 | 65 |

Potential Antimicrobial Activity

The pyrazole scaffold is also present in various antimicrobial agents.

-

Mechanism of Action: The mode of action can vary, including inhibition of essential microbial enzymes or disruption of cell wall synthesis.

-

Experimental Evaluation: The antimicrobial activity can be determined against a panel of pathogenic bacteria and fungi using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Future Directions and Conclusion

While direct experimental evidence for the biological activity of this compound is limited in the public domain, the analysis of its structural features and the known pharmacology of related pyrazole derivatives strongly suggests its potential as a pharmacologically active agent. The presence of the 3,4-dichlorobenzyl group is particularly noteworthy and warrants further investigation into its role in ligand-receptor interactions.

Future research should focus on:

-

Optimized Synthesis: Developing and validating a high-yield, scalable synthetic route.

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, with an initial focus on anticancer, anti-inflammatory, and antimicrobial activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of each structural moiety to the biological activity.

-

In Vivo Efficacy and Safety Profiling: For promising lead compounds, conducting animal studies to assess their therapeutic efficacy and toxicological profile.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Available from: [Link]

-

Kabi AK, et al. Overview on Biological Activities of Pyrazole Derivatives. In: Materials Horizons: From Nature to Nanomaterials. Springer, Singapore; 2022. Available from: [Link]

-

Deng X, Mani NS. A Novel and General Route to 1,3,5-Trisubstituted Pyrazoles via a Stepwise [2 + 3] Cycloaddition. Organic Syntheses. 2009;86:360-368. Available from: [Link]

-

Acheampong AY, et al. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. 2021;9:668310. Available from: [Link]

-

Abdellatif KRA, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(6):1998. Available from: [Link]

-

Zhang H, et al. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 2024;17(7):105931. Available from: [Link]

-

Naim MJ, et al. Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. 2016;8(1):2-17. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Karrouchi K, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134. Available from: [Link]

-

Fadda AA, et al. Synthesis of some new pyrazolines from 4-amino-4-methoxybenzalacetophenone as dyestuffs intermediates. Pakistan Journal of Scientific and Industrial Research. 2009;52(4):192-196. Available from: [Link]

-

Wise LD, et al. 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry. 1987;30(10):1837-45. Available from: [Link]

-

Sławiński J, et al. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. 2021;26(10):2775. Available from: [Link]

-

Chantaraj S, et al. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. 2023;28(7):2951. Available from: [Link]

-

Zhang J, et al. Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. Journal of Energetic Materials. 2020;38(4):426-436. Available from: [Link]

-

Chemical Synthesis Database. dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate. Available from: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H13Cl2N3 | CID 535964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole | C12H11Cl2N3O2 | CID 846918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Structural Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, structural analysis, and biological evaluation of structural analogs of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. The core focus of this document is to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore this chemical space. Drawing from established principles of medicinal chemistry and kinase inhibitor design, this guide is structured to facilitate the rational design of novel analogs with therapeutic potential. Particular emphasis is placed on the potential of this scaffold to yield inhibitors of key signaling kinases, such as Receptor-Interacting Protein 1 (RIPK1) kinase, a critical mediator of necroptosis and inflammation.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its five-membered aromatic structure with two adjacent nitrogen atoms allows for versatile substitution patterns, enabling the fine-tuning of steric and electronic properties to achieve potent and selective interactions with biological targets.[1] The N-1 position of the pyrazole ring offers a convenient vector for introducing substituents that can probe deep into the binding pockets of enzymes, while positions 3, 4, and 5 allow for modulation of selectivity and physicochemical properties.

Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of a vast array of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, kinase inhibitors have emerged as a highly successful class of therapeutic agents.[2]

The 1-benzyl-1H-pyrazole core, in particular, has been identified as a promising scaffold for the development of kinase inhibitors. Notably, analogs bearing a dichlorobenzyl moiety have shown potent inhibitory activity against Receptor-Interacting Protein 1 (RIPK1) kinase.[3] RIPK1 is a key player in the necroptosis pathway, a form of programmed cell death implicated in various inflammatory and ischemic diseases.[4][5] Therefore, the exploration of structural analogs of this compound is a scientifically meritorious endeavor with significant therapeutic potential.

This guide will systematically deconstruct the core scaffold, explore rational strategies for analog design, provide detailed synthetic protocols, and outline robust biological evaluation workflows.

The Core Scaffold: A Structural and Mechanistic Analysis

The parent compound, this compound, can be dissected into three key structural components, each contributing to its potential biological activity.

-

The 1-(3,4-Dichlorobenzyl) Group: This lipophilic group is hypothesized to anchor the molecule within the ATP-binding pocket of a target kinase. The dichlorination pattern on the phenyl ring is critical; it influences the electronics and conformational preferences of the benzyl group, thereby impacting binding affinity and selectivity. The 3,4-dichloro substitution, in particular, has been associated with potent activity in other kinase inhibitor scaffolds.

-

The 3,5-Dimethyl-1H-pyrazole Core: This central heterocyclic ring serves as the primary scaffold. The methyl groups at positions 3 and 5 provide steric bulk and can influence the orientation of the N-1 and C-4 substituents. The pyrazole core itself can engage in hydrogen bonding and other non-covalent interactions with the kinase hinge region, a common feature of many kinase inhibitors.

-

The 4-Amino Group: The amino group at the C-4 position is a key functional handle. It can act as a hydrogen bond donor and can be further functionalized to introduce additional interacting moieties or to modulate the overall physicochemical properties of the molecule, such as solubility and cell permeability.

The logical relationship between these components and their potential interaction with a kinase active site is illustrated in the diagram below.

Caption: Interaction model of the core scaffold with a kinase active site.

Design and Synthesis of Structural Analogs

The rational design of analogs should be guided by a systematic exploration of the structure-activity relationship (SAR). The following sections outline key modifications and provide detailed synthetic protocols.

Structure-Activity Relationship (SAR) Exploration Strategy

A systematic SAR study would involve modifications at each of the three key positions of the scaffold. The following table summarizes potential modifications and their rationale.

| Position of Modification | Proposed Analogs | Rationale for Modification |

| 1-Benzyl Group | - Isomers of dichlorobenzyl (e.g., 2,4-dichloro) - Other halogen substitutions (F, Br, I) - Electron-donating/withdrawing groups (e.g., -OCH3, -CF3) - Heterocyclic bioisosteres (e.g., pyridylmethyl) | To probe the stringency of the hydrophobic pocket and explore additional interactions. |

| 3,5-Pyrazole Substituents | - Varying alkyl groups (ethyl, isopropyl, cyclopropyl) - Aryl or heteroaryl substitutions - Asymmetric substitution (e.g., 3-methyl-5-phenyl) | To modulate steric bulk, lipophilicity, and potential for pi-stacking interactions. |

| 4-Amino Group | - Acylation to form amides - Alkylation to form secondary/tertiary amines - Sulfonylation to form sulfonamides - Urea and thiourea formation | To introduce additional hydrogen bond donors/acceptors, alter polarity, and explore new interaction vectors. |

Synthetic Protocols

The synthesis of the target compound and its analogs can be achieved through a multi-step sequence, starting from readily available starting materials. The general synthetic workflow is depicted below.

Caption: General synthetic workflow for 4-amino-pyrazole analogs.

Protocol 1: Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole

-

To a solution of 2,4-pentanedione (1.0 eq) in ethanol, add 3,4-dichlorobenzylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq). The use of the hydrochloride salt of the hydrazine necessitates a base, such as sodium acetate, to liberate the free hydrazine in situ for the condensation reaction.

-

Reflux the reaction mixture for 4-6 hours. The condensation of the hydrazine with the 1,3-diketone to form the pyrazole ring is a classical and robust transformation.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole.

Protocol 2: Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

-

To a solution of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise. The nitration of the pyrazole ring typically occurs at the C-4 position, which is electronically activated.[7] The use of a strong acid mixture is a standard condition for this transformation.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound

-

To a solution of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or methanol, add tin(II) chloride dihydrate (5.0 eq). The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Tin(II) chloride is a mild and effective reducing agent for this purpose.[7]

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and quench by the addition of a saturated solution of sodium bicarbonate until the pH is basic.

-

Filter the mixture through a pad of celite to remove the tin salts.

-

Extract the filtrate with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product.

Biological Evaluation of Analogs

The biological evaluation of the synthesized analogs should be conducted in a stepwise manner, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.

Primary Screening: In Vitro Kinase Inhibition Assays

The primary goal is to determine the inhibitory potency of the analogs against the target kinase, for which we will use RIPK1 as a representative example.

Protocol 4: RIPK1 Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Serially dilute the compound to obtain a range of concentrations for IC50 determination.

-

In a 384-well plate, add the recombinant human RIPK1 kinase domain, the appropriate substrate (e.g., a generic kinase substrate peptide), and ATP.

-

Add the test compound at various concentrations.

-

Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). The amount of ADP formed is directly proportional to the kinase activity.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

A representative workflow for a kinase inhibition assay is shown below.

Caption: Workflow for an in vitro kinase inhibition assay.

Secondary Screening: Cell-Based Assays for Necroptosis Inhibition

To assess the cellular activity of the compounds, a necroptosis inhibition assay is essential.

Protocol 5: Cellular Necroptosis Inhibition Assay

-

Plate a suitable cell line (e.g., human HT-29 or murine L929 cells) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk). This combination specifically triggers the RIPK1-dependent necroptosis pathway.[8]

-

Incubate for 24-48 hours.

-

Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate dehydrogenase (LDH) release into the medium.

-

Calculate the percent protection from necroptosis at each compound concentration and determine the EC50 value.

Selectivity Profiling

To assess the selectivity of promising compounds, they should be screened against a panel of other kinases. This is crucial for identifying compounds with a favorable safety profile and minimizing off-target effects. This can be done through commercially available kinase profiling services.

Data Interpretation and Future Directions

The data generated from the SAR studies and biological assays will provide valuable insights into the key structural features required for potent and selective inhibition of the target kinase.

Table 1: Hypothetical Data for SAR Analysis

| Compound | R1 (1-position) | R2, R3 (3,5-positions) | R4 (4-position) | RIPK1 IC50 (nM) | Cellular EC50 (nM) |

| Parent | 3,4-diCl-Bn | Me, Me | -NH2 | 150 | 500 |

| Analog 1 | 2,4-diCl-Bn | Me, Me | -NH2 | 50 | 180 |

| Analog 2 | 3-Cl, 4-F-Bn | Me, Me | -NH2 | 80 | 250 |

| Analog 3 | 3,4-diCl-Bn | Et, Et | -NH2 | 200 | 700 |

| Analog 4 | 3,4-diCl-Bn | Me, Me | -NHAc | 300 | >1000 |

| Analog 5 | 3,4-diCl-Bn | Me, Me | -NHSO2Me | 180 | 600 |

This is hypothetical data for illustrative purposes.

Based on such data, researchers can identify promising lead compounds for further optimization. Future work could involve pharmacokinetic profiling, in vivo efficacy studies in relevant disease models (e.g., models of inflammatory bowel disease or sepsis), and structural biology studies to elucidate the binding mode of the inhibitors to the target kinase.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide has provided a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of its structural analogs. By employing the methodologies outlined herein, researchers can systematically explore this chemical space and potentially identify potent and selective drug candidates for the treatment of kinase-driven diseases.

References

-

European Journal of Medicinal Chemistry. (2024). RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development. [Link]

-

ACS Chemical Biology. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. [Link]

-

Chemical Biology & Drug Design. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]

-

Cell Death & Disease. (2019). Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. [Link]

-

ACS Medicinal Chemistry Letters. (2013). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. [Link]

-

Biochemical and Biophysical Research Communications. (2018). Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. [Link]

-

Frontiers in Pharmacology. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. [Link]

-

Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

-

Journal of Medicinal Chemistry. (2023). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. [Link]

-

Journal of Medicinal Chemistry. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[3][4][5]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

Frontiers in Pharmacology. (2022). Advances in RIPK1 kinase inhibitors. [Link]

-

Molecules. (2025). Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. [Link]

-

Cell Death & Differentiation. (2015). Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. [Link]

-

Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

-

Journal of Controlled Release. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]

-

Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. societachimica.it [societachimica.it]

- 8. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

Technical Guide to the Spectroscopic Characterization of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of spectroscopic analysis and data from analogous structures to present a predictive but scientifically rigorous characterization. We will delve into the anticipated features of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. Each section includes detailed, field-proven protocols for data acquisition, a thorough interpretation of the expected spectral features, and the underlying scientific rationale for these predictions. This guide is intended for researchers, scientists, and drug development professionals requiring a deep understanding of the structural elucidation of complex organic molecules.

Molecular Structure and Overview

This compound (PubChem CID: 535964) is a substituted pyrazole with a molecular formula of C₁₂H₁₃Cl₂N₃ and an exact mass of 269.048653 g/mol [1][2]. The structural integrity of such a molecule is paramount for its function and application. Spectroscopic analysis provides the definitive proof of structure, purity, and conformation. The key structural features to be identified are the 3,4-disubstituted dichlorobenzyl group, the N-substituted pyrazole ring, the two methyl groups at positions 3 and 5, and the primary amine at position 4.

To facilitate a clear discussion of the spectroscopic data, the atoms in the molecule have been systematically numbered as shown in the diagram below. This numbering convention will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol: ¹H NMR Data Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data. The following steps represent a standard procedure for the analysis of a small organic molecule like the topic compound.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Causality in Protocol Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual peak (δ ≈ 7.26 ppm) which can be used as a secondary reference[3].

-

Sample Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is optimal. Too low a concentration requires significantly longer acquisition times, while overly concentrated samples can lead to line broadening and poor resolution due to increased viscosity[4][5].

-

Shimming: The process of optimizing the homogeneity of the magnetic field (shimming) is critical. Inhomogeneous fields result in broad, distorted peaks, obscuring fine details like coupling patterns[2].

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectrum for this compound, recorded in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | d, J ≈ 8.4 Hz | 1H | Ar-H (H-12) |

| ~ 7.10 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-8) |

| ~ 6.85 | dd, J ≈ 8.4, 2.0 Hz | 1H | Ar-H (H-9) |

| ~ 5.10 | s | 2H | Benzylic CH₂ (H-6) |

| ~ 3.50 | br s | 2H | Amine NH₂ |

| ~ 2.15 | s | 3H | Methyl CH₃ (H-14) |

| ~ 2.10 | s | 3H | Methyl CH₃ (H-13) |

Expert Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (δ 6.85-7.35): The 3,4-dichlorobenzyl group presents a characteristic three-proton aromatic system.

-

The proton at H-12 is expected to be a doublet due to coupling with H-9. Its chemical shift is influenced by the adjacent electron-withdrawing chlorine atom.

-

The proton at H-8 will appear as a doublet with a small coupling constant, arising from its interaction with H-9.

-

The proton at H-9 is anticipated to be a doublet of doublets, as it is coupled to both H-12 and H-8. This complex multiplicity is a key identifier for this substitution pattern.

-

-

Benzylic Protons (δ ~5.10): The two protons of the benzylic methylene group (H-6) are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet. Its position around 5.10 ppm is characteristic for protons on a carbon attached to both an aromatic ring and a nitrogen atom, as seen in similar N-benzyl pyrazole structures[6].

-

Amine Protons (δ ~3.50): The two protons of the primary amine (NH₂) are expected to appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of amine protons can vary significantly with concentration and solvent.

-

Methyl Protons (δ ~2.10 and ~2.15): The two methyl groups attached to the pyrazole ring at C3 and C5 are in distinct chemical environments.

-

The C5-methyl group (H-14) is spatially closer to the N-benzyl substituent, which may cause a slight downfield shift compared to the C3-methyl group.

-

The C3-methyl group (H-13) is further from the bulky benzyl group. Both are expected to be sharp singlets as there are no adjacent protons to couple with. The slight difference in their chemical environment makes them non-equivalent, a key feature confirming the structure. Similar 3,5-dimethylpyrazole systems show distinct singlets for these groups[7].

-